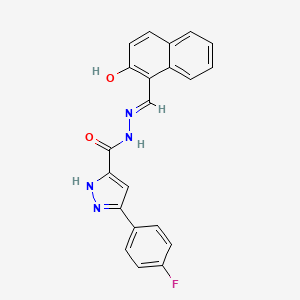![molecular formula C17H17NOS3 B11662993 5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of dithioloquinoline derivatives.
准备方法
5-(环丙基羰基)-4,4,8-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊二烯并[3,4-c]喹啉-1-硫酮的合成涉及多个步骤。一种常用的方法包括二烷基丙二酸酯与元素硫和五硫化二磷 (P2S5) 在沸腾的二甲苯中反应。 该反应以4-取代的5-烷硫基-3H-1,2-二硫杂环戊二烯-3-硫酮为主要产物 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
该化合物会发生各种化学反应,包括:
氧化: 它可以被氧化形成亚砜或砜。
还原: 还原反应可以生成硫醇或其他含硫还原化合物。
取代: 它可以发生亲核取代反应,其中环丙基羰基可以被其他亲核试剂取代。这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及胺类等亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
5-(环丙基羰基)-4,4,8-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊二烯并[3,4-c]喹啉-1-硫酮在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 它已被研究作为潜在的蛋白激酶抑制剂,对各种激酶表现出明显的抑制作用。
作用机制
该化合物的作用机制涉及其与特定分子靶标(如蛋白激酶)的相互作用。它通过与 ATP 结合位点结合来抑制激酶活性,从而阻止靶蛋白的磷酸化。 这种抑制会导致癌细胞生长和增殖的抑制 。
相似化合物的比较
类似的化合物包括其他二硫杂环戊二烯并喹啉衍生物,例如 4,4-二甲基-4,5-二氢-1,2-二硫杂环戊二烯-[3,4-c]喹啉-1-硫酮。 这些化合物在结构上具有相似性,但在取代基和特定生物活性方面可能有所不同 。 5-(环丙基羰基)-4,4,8-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊二烯并[3,4-c]喹啉-1-硫酮的独特之处在于其特定的环丙基羰基,它可以影响其反应性和生物活性 。
属性
分子式 |
C17H17NOS3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
cyclopropyl-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C17H17NOS3/c1-9-4-7-12-11(8-9)13-14(21-22-16(13)20)17(2,3)18(12)15(19)10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI 键 |
RTMDOGRVNUWUIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Ethoxy-4-hydroxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11662919.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662925.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)

![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
![N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662946.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11662949.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662958.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662962.png)
![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11662991.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)
